1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)-
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Overview
Description
1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its fluorescent properties, making it useful in various scientific applications. The presence of sulfonic acid groups enhances its solubility in water, while the acetyloxy group modifies its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- typically involves the sulfonation of pyrene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the acetylation of the hydroxyl group at the 8th position. The reaction conditions often include the use of sulfuric acid for sulfonation and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydrox
Properties
CAS No. |
85353-19-1 |
---|---|
Molecular Formula |
C18H12O11S3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
8-acetyloxypyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C18H12O11S3/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
HTHZAHLMNQGWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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